molecular formula C6H10O5S B089208 2-Sulfoethyl methacrylate CAS No. 10595-80-9

2-Sulfoethyl methacrylate

Cat. No. B089208
CAS RN: 10595-80-9
M. Wt: 194.21 g/mol
InChI Key: PRAMZQXXPOLCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Sulfoethyl methacrylate is a methacrylate polymer with a sulfonyl functional group. The sulfonyl group contributes to the polymer's hydrophilicity due to its large dipole moment and high dielectric constant. This chemical structure is somewhat underexplored in terms of its potential to render surfaces hydrophilic. Research on methacrylate polymers containing sulfonyl groups, such as sulfolane, methylsulfone, and ethylsulfone, has shown these materials can significantly impact hydrophilicity, thermal properties, and wetting behaviors on various surfaces (Fujii & McCarthy, 2016).

Synthesis Analysis

Synthesis of 2-sulfoethyl methacrylate and its derivatives often involves esterification and polymerization processes. For example, a sulfide-containing methacrylate was synthesized through esterification of methacryloyl chloride with 2-(ethylthio)ethanol. This precursor was then polymerized using atom-transfer radical polymerization, yielding polymers with sulfone side chains, indicating a pathway to synthesize sulfone-containing methacrylate polymers with potential applications in hydrophilic coatings and materials (Kameyama & Takasu, 2015).

Molecular Structure Analysis

The molecular structure of 2-sulfoethyl methacrylate copolymers influences their thermal degradation, solubility, and other physical properties. Studies have shown that the inclusion of 2-sulfoethyl methacrylate in copolymers with methyl methacrylate increases the material's limiting oxygen index and char formation, suggesting enhanced thermal stability and potential for improved fire retardancy (Hurley, Mittleman, & Wilkie, 1993).

Chemical Reactions and Properties

Chemical reactions involving 2-sulfoethyl methacrylate derivatives can lead to the formation of polymers with varied properties. For instance, polymethacrylates bearing perfluorocyclobutyl and sulfonyl functionalities exhibit excellent thermal stability, highlighting the impact of molecular design on polymer properties. These materials were synthesized through radical and atom transfer radical polymerizations, demonstrating the versatility of methacrylate polymers for high-performance applications (Li et al., 2009).

Physical Properties Analysis

The physical properties of methacrylate polymers containing sulfonyl groups, such as hydrophilicity and thermal behavior, are significantly influenced by the polymer's molecular structure. For example, sulfolane-containing methacrylate polymers exhibit high glass transition temperatures and distinct thermal degradation behaviors compared to their sulfone counterparts. These properties are attributed to the bulky structure of the sulfolane group within the polymer chain, impacting the material's thermal stability and surface wetting characteristics (Fujii & McCarthy, 2016).

Chemical Properties Analysis

The chemical properties of 2-sulfoethyl methacrylate derivatives, including reactivity and degradation behavior, are crucial for their application in various fields. The copolymerization of 2-sulfoethyl methacrylate with other monomers can yield materials with tailored properties, such as improved hydrophilicity or thermal stability. Understanding the chemical behavior of these polymers, such as their reactivity ratios and degradation mechanisms, is essential for developing advanced materials with specific functionalities (Hurley, Mittleman, & Wilkie, 1993).

Scientific Research Applications

Copolymerization and Material Properties

  • Copolymerization with Methyl Methacrylate : 2-SEM has been used to create random copolymers with methyl methacrylate (MMA), leading to materials with unique thermal degradation properties. These copolymers show increased char formation and limiting oxygen index as the 2-SEM content increases, implying enhanced flame retardant properties (Hurley, Mittleman, & Wilkie, 1993).
  • Copolymerization Reactivity : Studies have explored the copolymerization of 2-SEM with various monomers, indicating its versatility and reactivity in different solvents, crucial for developing specialized polymeric materials (Kangas & Pelletier, 1970).

Amphiphilic Networks and pH Sensitivity

  • pH-Sensitive Networks : 2-SEM is integral in forming environmentally sensitive amphiphilic networks. These networks, containing both hydrophobic and hydrophilic domains, show remarkable pH-sensitive swelling behaviors, making them useful in various applications like drug delivery systems (Keszler & Kennedy, 1994).

Applications in 3D Printing and Material Toughness

  • 3D Printing Materials : The inclusion of 2-SEM in methacrylate networks for 3D printing applications has been researched. This leads to materials with high toughness and low shrinkage stress, essential qualities for reliable 3D printed objects (Gorsche et al., 2016).

Membrane Technology and Antifouling Properties

  • Antifouling Membrane Surfaces : One application involves the modification of membrane surfaces with 2-SEM derivatives to enhance antifouling properties. This is significant in various filtration and separation technologies (Zhou et al., 2014).

Biomedical Applications

  • Enzyme Immobilization : 2-SEM-based polymers have been employed for the immobilization of enzymes, improving their thermal and storage stabilities, which is crucial in biotechnological applications (Arica, Soydogan, & Bayramoglu, 2010).

Safety And Hazards

2-Sulfoethyl methacrylate can cause severe skin burns and eye damage. It may also cause an allergic skin reaction . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

2-Sulfoethyl methacrylate has potential applications in the field of anti-cancer therapy. For instance, it has been used to decorate gold nanoparticles with an anionic corona, which showed higher degrees of apoptosis and suppression of oncogene expression in a siRNA dose-dependent manner .

properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5S/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAMZQXXPOLCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29382-27-2
Record name 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29382-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6044775
Record name 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Sulfoethyl methacrylate

CAS RN

10595-80-9
Record name Sulfoethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10595-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Sulfoethyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulphoethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-SULFOETHYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N73M5PV49L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the reactor containing the concentrated isethionic acid solution of Example 1 is added 95.2 Kg. (209.5 lbs.) of MAA to achieve a MAA/ITA molar ratio of about 5:1 along with 14 grams of N,N' diphenyl-p-phenylene diamine and 140 grams of monomethyl ether hydroquinone, both serving as polymerization inhibitors. The mixture is heated for about 6 hours under a vacuum of about 90 mm. Hg. at a temperature of about 80° C. to form sulfoethyl methacrylate according to the reaction: ##STR9## with water of reaction and residual water from the oxidation reaction being continuously removed by azeotropic distillation of a water/MAA mixture under vacuum. At the completion of the reaction, as shown by the cessation of the azeotropic distillation and an increase in the pot temperature, any remaining MAA is removed by vacuum distillation at a pressure of about 10 mm. Hg. The resultant product is sulfoethyl methacrylate having a purity of about 90-95% with methacrylic acid as the major impurity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
monomethyl ether hydroquinone
Quantity
140 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Sulfoethyl methacrylate
Reactant of Route 2
Reactant of Route 2
2-Sulfoethyl methacrylate
Reactant of Route 3
Reactant of Route 3
2-Sulfoethyl methacrylate
Reactant of Route 4
Reactant of Route 4
2-Sulfoethyl methacrylate
Reactant of Route 5
Reactant of Route 5
2-Sulfoethyl methacrylate
Reactant of Route 6
2-Sulfoethyl methacrylate

Citations

For This Compound
236
Citations
DA Kangas, RR Pelletier - Journal of Polymer Science Part A‐1 …, 1970 - Wiley Online Library
Copolymers of 2‐sulfoethyl methacrylate, (SEM) were prepared with ethyl methacrylate, ethyl acrylate, vinylidene chloride, and styrene in 1,2‐dimethoxyethane solution with N,N′‐…
Number of citations: 14 onlinelibrary.wiley.com
SL Hurley, ML Mittleman, CA Wilkie - Polymer degradation and stability, 1993 - Elsevier
The preparation of random copolymers of methyl methacrylate (MMA) and 2-sulfoethyl methacrylate (2-SEM) is described. These have been characterized by GPC, solubility …
Number of citations: 33 www.sciencedirect.com
DA Kangas - Journal of Polymer Science Part A‐1: Polymer …, 1970 - Wiley Online Library
The rate of sodium 2-sulfoethyl methacrylate (SEMΘNa⊕) polymerization in aqueous solution was measured as a function of temperature, ionic strength, K 2 S 2 O 8, and SEMΘ-Na⊕ …
Number of citations: 20 onlinelibrary.wiley.com
B Keszler, JP Kennedy - Journal of Polymer Science Part A …, 1994 - Wiley Online Library
… A series of environmentally sensitive amphiphilic networks consisting of 2-sulfoethyl methacrylate (… ( Tg - -60C) and hydrophilic poly(2-sulfoethyl methacrylate) domains ( Tg - 15C). They …
Number of citations: 42 onlinelibrary.wiley.com
CL McCormick, GS Chen - Journal of Polymer Science: Polymer …, 1982 - Wiley Online Library
… Sodium 2-sulfoethyl methacrylate was prepared by neutralization of 2-sulfoethyl methacrylate (SEM) as received from Dow Chemical Co. Thus, 100 g of SEM was dissolved in a solution …
Number of citations: 117 onlinelibrary.wiley.com
CA Wilkie, SM Hurley, ML Mittleman - 1993 - osti.gov
… In this presentation attention will be focused on two additives, Nafion-H, and 2-sulfoethyl methacrylate. These are similar materials in that both are polymeric materials with pendant …
Number of citations: 3 www.osti.gov
H Kubo, TN Player, S Shinoda, H Tsukube, H Nariai… - Analytica chimica …, 2004 - Elsevier
… In this study, TAC-imprinted polymers were prepared using an ion-pair complex of the sodium salt of (S)-indanyl substituted TAC (TAC(S)) and 2-sulfoethyl methacrylate as a template, …
Number of citations: 23 www.sciencedirect.com
SM Hurley - 1991 - epublications.marquette.edu
… Polymer Stabilization via Copolymerization: Copolymers of Methyl Methacrylate and 2-Sulfoethyl Methacrylate … Hurley, Steven M., "Polymer Stabilization via Copolymerization …
Number of citations: 0 epublications.marquette.edu
T Takeuchi, S Ugata, S Masuda, J Matsui… - Organic & biomolecular …, 2004 - pubs.rsc.org
… Atrazine imprinted synthetic polymers were prepared using a combination of methacrylic acid and 2-sulfoethyl methacrylate that bound and converted atrazine and other 6-…
Number of citations: 12 pubs.rsc.org
CL McCormick, GS Chen… - Journal of Applied …, 1982 - Wiley Online Library
Compositional analyses of random copolymers of acrylamide with sodium‐2‐sulfoethyl methacrylate and with sodium‐2‐acrylamido‐2‐methylpropane sulfonate have been performed …
Number of citations: 48 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.